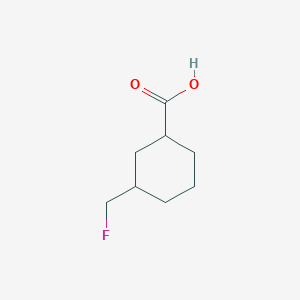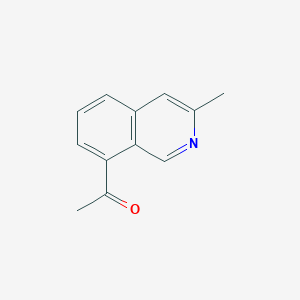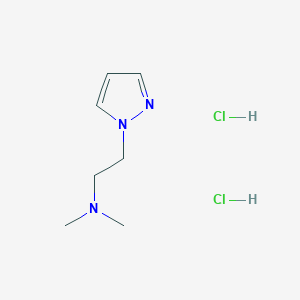
N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of pyrazole derivatives with dimethylamine. One common method includes the alkylation of pyrazole with 2-chloro-N,N-dimethylethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the same basic steps as the laboratory synthesis but scaled up to accommodate larger quantities. The use of automated systems and precise control of reaction conditions ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N,N-dimethyl-2-(1H-pyrazol-1-yl)ethan-1-one.
Reduction: Formation of N,N-dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride
- N,N-Dimethyl-2-(1H-pyrrol-1-yl)ethan-1-amine dihydrochloride
- N,N-Dimethyl-2-(1H-pyridin-1-yl)ethan-1-amine dihydrochloride
Uniqueness
N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride is unique due to its pyrazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H15Cl2N3 |
|---|---|
Peso molecular |
212.12 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-pyrazol-1-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-9(2)6-7-10-5-3-4-8-10;;/h3-5H,6-7H2,1-2H3;2*1H |
Clave InChI |
OUYISQIGPUVPCG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1C=CC=N1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[4-(9-acridinylamino)phenyl]-2-amino-](/img/structure/B12935916.png)


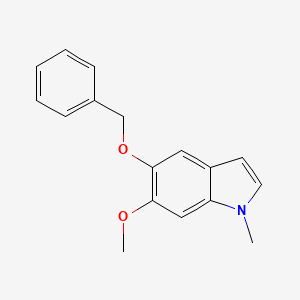
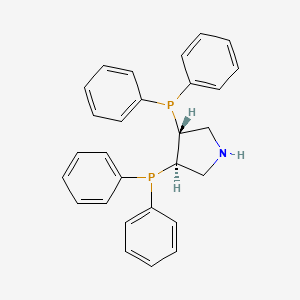

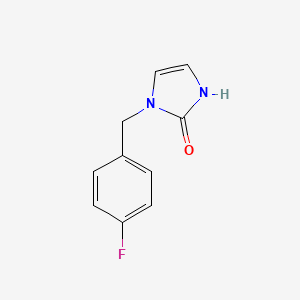
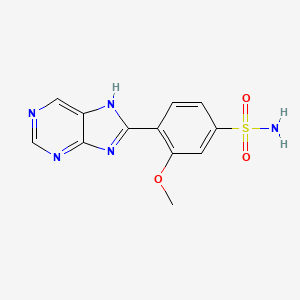
![2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B12935982.png)

![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B12936004.png)
![(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12936012.png)
